N-(2-Fluoro-6-(trifluoromethyl)benzyl)pentan-1-amine
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Overview
Description
N-(2-Fluoro-6-(trifluoromethyl)benzyl)pentan-1-amine: is an organic compound characterized by the presence of a fluorinated benzyl group attached to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)pentan-1-amine typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl bromide with pentan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluoro-6-(trifluoromethyl)benzyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing fluorine atoms may reduce its reactivity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry: N-(2-Fluoro-6-(trifluoromethyl)benzyl)pentan-1-amine is used as an intermediate in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of novel materials with specific properties.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may also serve as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced metabolic stability and bioavailability.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its fluorinated structure can impart desirable properties such as increased lipophilicity and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-6-(trifluoromethyl)benzyl)pentan-1-amine involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule .
Comparison with Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
Uniqueness: N-(2-Fluoro-6-(trifluoromethyl)benzyl)pentan-1-amine is unique due to the combination of a fluorinated benzyl group with a pentan-1-amine chain. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications compared to its analogs .
Properties
IUPAC Name |
N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F4N/c1-2-3-4-8-18-9-10-11(13(15,16)17)6-5-7-12(10)14/h5-7,18H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXYSUNMBAIULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=C(C=CC=C1F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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